Chitobiose octaacetate
Description
Contextualization within Oligosaccharide and Polysaccharide Research Paradigms
Chitobiose octaacetate serves as a crucial building block and model compound in the broader field of oligosaccharide and polysaccharide research. Oligosaccharides, complex carbohydrates composed of a small number of monosaccharide units, and polysaccharides, their long-chain counterparts, are fundamental to numerous biological processes. Chitobiose itself is a disaccharide unit of β-1,4-linked N-acetylglucosamine (GlcNAc) residues, forming the repeating structure of chitin (B13524), the second most abundant polysaccharide on Earth after cellulose. glpbio.comresearchgate.net
The acetylation of all free hydroxyl and amine groups in chitobiose to form this compound significantly alters its chemical properties. This modification enhances its hydrophobicity and solubility in organic solvents, making it a more tractable intermediate for chemical synthesis compared to its parent compound. scbt.comcaymanchem.com This solubility shift is a critical aspect of its utility in the synthesis of more complex glycan structures and derivatives. scbt.com
Historical Foundations and Evolution of Chitobiose Derivatives Research
The study of chitin and its derivatives has a rich history dating back to the early 19th century. Henri Braconnot first identified chitin in 1811, and its nitrogen content was confirmed by Lassaigne in 1843. nih.gov The elucidation of chitin's structure as a polymer of N-acetylglucosamine paved the way for the investigation of its constituent oligosaccharides, including chitobiose.
The development of methods for the controlled degradation of chitin, such as acetolysis, allowed for the isolation of this compound. caymanchem.comcaymanchem.com This process involves the use of acetic anhydride (B1165640) and a strong acid, which cleaves the glycosidic linkages of chitin and simultaneously acetylates the resulting fragments. researchgate.net Early research focused on establishing the structure of these derivatives. Over time, the focus has shifted towards utilizing these well-defined, acetylated oligosaccharides as starting materials for the synthesis of biologically relevant molecules. oup.com
Fundamental Role of Acetylated Oligosaccharides in Carbohydrate Chemistry and Biology
Acetylated oligosaccharides, such as this compound, are indispensable tools in carbohydrate chemistry. The acetyl groups serve as protecting groups, masking the reactive hydroxyl groups of the sugar units. rsc.org This protection strategy is fundamental to regioselective chemical modifications, allowing chemists to target specific positions on the carbohydrate backbone for further functionalization. The introduction and removal of these acetyl groups are well-established procedures, providing a robust platform for complex oligosaccharide synthesis.
From a biological perspective, acetylation is a common natural modification of carbohydrates and plays a role in various biological recognition events. acs.org While this compound itself is a synthetic compound, the study of its properties and reactions provides insights into the behavior of naturally occurring acetylated glycans. For instance, the presence of acetyl groups can influence the conformation of the oligosaccharide and its interactions with proteins and other biomolecules. acs.org Research into the enzymatic modification of acetylated oligosaccharides further bridges the gap between synthetic chemistry and biological function. nih.gov
Structure
2D Structure
Properties
CAS No. |
7284-18-6 |
|---|---|
Molecular Formula |
C28H40N2O17 |
Molecular Weight |
676.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21+,22-,23-,24-,25-,26+,27?,28+/m1/s1 |
InChI Key |
JUYKRZRMNHWQCD-MRBPLDRXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Other CAS No. |
7284-18-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Chitobiose Octaacetate
Direct Acetylation Pathways for Chitobiose
The most straightforward conceptual pathway to chitobiose octaacetate is the direct acetylation of chitobiose. This method involves treating the chitobiose disaccharide with an acetylating agent to convert all free hydroxyl and amine groups to their corresponding acetate (B1210297) and acetamide (B32628) forms. While this route is direct, its practical application depends on the availability of the starting chitobiose, which is itself typically derived from the hydrolysis of chitin (B13524). The process generally involves using a large excess of an acetylating reagent like acetic anhydride (B1165640) in the presence of a catalyst, such as pyridine (B92270) or sodium acetate, to drive the reaction to completion.
Controlled Acetolysis of Chitin for this compound Production
A more common and historically significant method for producing this compound is through the controlled acetolysis of chitin. dokumen.pubdokumen.pub This process simultaneously cleaves the glycosidic bonds within the chitin polymer and acetylates the newly exposed hydroxyl groups. dokumen.pub Chitin, a major structural component of arthropod exoskeletons and fungal cell walls, provides an abundant and renewable starting material. caymanchem.com The reaction essentially breaks down the large polymer into smaller, acetylated oligosaccharide fragments, with this compound being a primary product. dokumen.pubdokumen.pub
Optimized Acid-Catalyzed Acetolysis Protocols
The acid-catalyzed acetolysis of chitin is a well-established method that has been optimized over the years to maximize the yield of this compound. The first isolation of a crystalline disaccharide as the octa-acetate via acetolysis of chitin was reported by Bergmann and Zervas in 1931. dokumen.pubdokumen.pub The protocol typically involves the use of a strong acid catalyst, most commonly sulfuric acid, in a mixture with acetic anhydride. researchgate.net The ratio of these reagents, temperature, and reaction time are critical parameters that influence the product distribution.
Careful control of these conditions is necessary to favor the formation of the dimer (chitobiose) over monomers or larger oligomers. Research has shown that specific conditions, such as reacting chitin with a mixture of acetic anhydride and sulfuric acid at room temperature for 40 hours or at 55°C for 11 hours, can yield this compound. researchgate.net A common acetolysis mixture uses a 9:1 ratio of acetic anhydride to sulfuric acid. fit.eduresearchgate.net The reaction must be performed in a water-free environment and is typically stopped by the addition of glacial acetic acid. fit.eduprotocols.io
Table 1: Optimized Conditions for Acid-Catalyzed Acetolysis of Chitin
| Parameter | Condition 1 | Condition 2 | General Protocol |
|---|---|---|---|
| Reagents | Acetic Anhydride, Sulfuric Acid | Acetic Anhydride, Sulfuric Acid | Acetic Anhydride, Sulfuric Acid |
| Reagent Ratio | - | - | 9:1 (Acetic Anhydride:Sulfuric Acid) |
| Temperature | Room Temperature | 55°C | 90°C |
| Reaction Time | 40 hours | 11 hours | 3-10 minutes |
| Reference | researchgate.net | researchgate.net | protocols.io |
Influence of Sonication in Chitin Depolymerization
The application of high-intensity ultrasound, or sonication, has emerged as a significant enhancement to the chemical processing of chitin. Sonication promotes the depolymerization of chitin through the mechanical and chemical effects of acoustic cavitation. hielscher.com This process involves the formation, growth, and implosion of microscopic bubbles, which generate localized high pressures and temperatures, as well as intense shear forces. These forces can break the glycosidic bonds in the chitin polymer, facilitating its breakdown into smaller fragments. hielscher.com
Table 2: Effect of Sonication on Chitin Processing
| Parameter | Without Sonication | With Sonication (4h) | Reference |
|---|---|---|---|
| Chitin Yield | 8.28% | 5.02% | nih.gov |
| Protein Content after NaOH Treatment | 12.55% | 7.45% | nih.gov |
| Crystallinity Index | Higher | Lower | nih.gov |
| Reaction Time for Deacetylation | 12-24 hours | A few hours | hielscher.com |
Multi-Step Chemical Synthesis Strategies
In contrast to the degradative approach from chitin, multi-step chemical synthesis offers a "bottom-up" strategy to construct this compound and related oligosaccharides from smaller, well-defined building blocks. This approach provides precise control over the structure and allows for the introduction of specific modifications.
Strategic Condensation Reactions in Oligosaccharide Assembly
The core of multi-step synthesis is the glycosylation or condensation reaction, where a glycosyl donor (an activated monosaccharide) is coupled with a glycosyl acceptor (a monosaccharide with a free hydroxyl group) to form a glycosidic bond. To build the chitobiose backbone, a suitably protected N-acetylglucosamine derivative acts as the donor, and another acts as the acceptor.
The synthesis of complex oligosaccharides often involves the use of activated sugar donors such as glycosyl halides (bromides or chlorides) or trichloroacetimidates. cdnsciencepub.com Another powerful class of donors are sugar oxazolines, which can be formed from N-acetylated sugars and used in glycosylation reactions, often catalyzed by acids or enzymes. beilstein-journals.org These condensation strategies require careful planning of protecting groups to ensure that only the desired hydroxyl group on the acceptor reacts and that the newly formed glycosidic bond has the correct stereochemistry. For instance, the Lansbury aspartylation reaction has been used to install a chitobiose amine onto a peptide backbone, showcasing a convergent strategy where complex fragments are joined late in the synthesis. nih.gov
Design and Implementation of Stereoselective Glycosylation Approaches
Achieving the correct stereochemistry of the glycosidic linkage is one of the most significant challenges in oligosaccharide synthesis. For chitobiose, a β-(1,4) linkage is required. The stereochemical outcome of a glycosylation reaction is heavily influenced by the protecting group at the C-2 position of the glycosyl donor.
A common and effective strategy to ensure the formation of a 1,2-trans-glycosidic bond (which corresponds to the β-linkage in glucosamine (B1671600) derivatives) is the use of a "participating" protecting group at the C-2 position. Acyl-type protecting groups, such as an acetyl or a phthalimido (NPhth) group, are frequently employed. acs.orgbeilstein-journals.org These groups can form a cyclic intermediate (e.g., an oxazolinium or phthaloxazolinium ion) during the reaction, which blocks the α-face of the molecule. The glycosyl acceptor can then only attack from the β-face, leading to the desired β-glycoside with high stereoselectivity. beilstein-journals.org The choice of solvent, temperature, and activating agent (promoter), such as a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are also critical for controlling the reaction's stereoselectivity. beilstein-journals.org
Derivatization and Functionalization from this compound Precursors
This compound serves as a versatile and crucial precursor in carbohydrate chemistry for the synthesis of a wide array of more complex and functionalized oligosaccharides. Its fully acetylated structure allows for selective chemical manipulations, making it a valuable building block for constructing glycoconjugates, bioactive molecules, and various chitin-related compounds. caymanchem.comdokumen.pub The primary routes for its derivatization involve the activation of the anomeric carbon and selective deprotection to enable glycosylation, extension of the saccharide chain, or introduction of functional groups at specific positions.
A pivotal intermediate derived from this compound is the corresponding oxazoline (B21484) derivative. caymanchem.comresearchgate.net This transformation is a key step that facilitates further glycosylation reactions. The oxazoline method is a well-established approach for forming β-(1,4)-linked glucosamine disaccharides, which are characteristic of the chitobiose structure. colab.ws For instance, the treatment of peracetylated chitobiose with trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter enables β-glycosidations with various alcohols. colab.ws This reaction proceeds through an oxazoline intermediate and yields glycosides in good yields. colab.ws
Further functionalization from this compound precursors has been demonstrated in the synthesis of complex oligosaccharides. In one example, this compound was used as the starting material to efficiently prepare Allyl 2-acetamido-3-O-benzyl-4-O-(2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside. oup.com This derivative was subsequently coupled with a fucopyranosyl bromide to afford a protected trisaccharide, which is related to the core structure of asparagine-linked glycoproteins. oup.com The synthesis of a moenomycin trisaccharide analogue has also been accomplished starting from this compound, highlighting its utility in creating complex bioactive molecules. researchgate.net
The derivatization of this compound is not limited to chain extension. It is also a precursor for synthesizing nucleotide sugars like UDP-chitobiose. researchgate.net The synthesis involves the de-O-acetylation of this compound, followed by a series of reactions to introduce the uridine (B1682114) diphosphate (B83284) group. researchgate.net Such derivatives are invaluable tools for studying the mechanisms of enzymes involved in cell wall biosynthesis, like chitin synthase. researchgate.net
The following tables summarize key findings in the derivatization of this compound.
Table 1: Synthesis of Trisaccharide Intermediate from this compound
| Precursor | Key Intermediate | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Allyl 2-acetamido-3-O-benzyl-4-O-(2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside | 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide | Protected trisaccharide | 58% | oup.com |
Table 2: TMSOTf-Promoted β-Glycosidations of Peracetylated Chitobiose
| Peracetylated Chitobiose Acceptor (Alcohol) | Promoter | Key Feature | Reference |
|---|---|---|---|
| Methyl alcohol | TMSOTf | Proceeds via oxazoline intermediate | colab.ws |
| Allyl alcohol | TMSOTf | Proceeds via oxazoline intermediate | colab.ws |
| Benzyl alcohol | TMSOTf | Proceeds via oxazoline intermediate | colab.ws |
| Isopropyl alcohol | TMSOTf | Proceeds via oxazoline intermediate | colab.ws |
| tert-Butyl alcohol | TMSOTf | Proceeds via oxazoline intermediate | colab.ws |
| 1,2:3,4-O-diisopropylidene-1-O-α-D-galactoside | TMSOTf | Proceeds via oxazoline intermediate | colab.ws |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Chitobiose oxazoline |
| Allyl 2-acetamido-3-O-benzyl-4-O-(2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside |
| 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide |
| Moenomycin |
| UDP-chitobiose |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
| Methyl alcohol |
| Allyl alcohol |
| Benzyl alcohol |
| Isopropyl alcohol |
| tert-Butyl alcohol |
Elucidation of Molecular Interactions and Reactivity of Chitobiose Octaacetate
Impact of Acetylation Pattern on Reaction Kinetics and Selectivity
The complete acetylation of chitobiose to form chitobiose octaacetate significantly alters its chemical properties, primarily by increasing its hydrophobicity and modifying its solubility profile. scbt.com This peracetylation makes it more soluble in organic solvents, a crucial factor for its use in various synthetic applications. scbt.com The specific arrangement of the eight acetate (B1210297) groups influences the molecule's reactivity and steric hindrance, thereby affecting reaction kinetics and the selectivity of chemical transformations.
The presence of the acetate groups can direct the stereochemical outcome of glycosylation reactions. For instance, the TMSOTf-promoted β-glycosidations of peracetylated chitobiose with various alcohols proceed in good yields, with the reaction mechanism involving an oxazoline (B21484) intermediate. colab.ws This highlights how the acetylation pattern facilitates specific reaction pathways, leading to high selectivity.
Furthermore, the acetylation pattern is a key determinant in the synthesis of other important chitin-related compounds. This compound serves as a crucial precursor for the synthesis of chitobiose oxazoline and other chitin (B13524) precursors. medchemexpress.comcaymanchem.com The controlled and specific reactivity endowed by the acetate groups is fundamental to these synthetic routes.
Investigations into Substrate Specificity and Enzymatic Hydrolysis Mechanisms
The enzymatic hydrolysis of acetylated chitosan (B1678972) derivatives is a complex process governed by the substrate's degree and pattern of acetylation, as well as the specificities of the enzymes involved. While this compound itself is fully acetylated, studies on partially acetylated chitosans provide significant insights into how acetyl groups influence enzyme-substrate interactions.
Chitinases, a class of glycosyl hydrolases, are responsible for the breakdown of chitin and its derivatives. These enzymes exhibit high substrate specificity, often requiring an acetylated N-acetylglucosamine (GlcNAc) unit at specific subsites within their active cleft for catalysis to occur. mdpi.com For example, hen egg-white lysozyme (B549824) shows a high specificity for acetylated units, hydrolyzing sequences of these units in partially N-acetylated chitosans. nih.gov This suggests that for an enzyme to act on this compound, it would need to be capable of recognizing and binding to a fully acetylated substrate.
The mode of action of chitin deacetylases (CDAs) also underscores the importance of the acetylation pattern. Some CDAs are active on chitooligosaccharides, catalyzing the removal of acetyl groups. nih.gov The efficiency and regioselectivity of this deacetylation are dependent on the initial acetylation pattern of the substrate. For instance, some CDAs show a preference for deacetylating the reducing end of an oligosaccharide chain. nih.gov The complete acetylation of this compound would present a unique substrate for such enzymes, and its hydrolysis would be contingent on the enzyme's ability to initiate deacetylation on a peracetylated molecule.
The enzymatic synthesis of chitooligosaccharides can also be influenced by the acetylation of the starting materials. For example, the reverse hydrolysis reaction of chitin deacetylase has been used to synthesize β-D-GlcNAc-(1→4)-GlcN from chitobiose, demonstrating the potential to enzymatically modify these structures. nih.gov
Table 1: Enzyme Specificity in Relation to Acetylation
| Enzyme | Organism Source | Substrate Preference | Key Finding | Reference |
| Lysozyme | Hen Egg-White | Highly N-acetylated chitosan | Preferentially hydrolyzes sequences of acetylated units. nih.gov | nih.gov |
| Chitosanase | Bacillus sp. | Moderately N-acetylated chitosan | Both new reducing and non-reducing ends consist exclusively of deacetylated units. nih.gov | nih.gov |
| Chitin Deacetylase | Aspergillus nidulans | Chitooligosaccharides (DP 2-6) | Can produce fully deacetylated products from longer substrates. nih.gov | nih.gov |
| Chitinase (B1577495) | Paenibacillus pabuli | Partially acetylated chitosan (48% DA) | Produces specific, single glycoform oligomers. nih.gov | nih.gov |
Biophysical Studies of this compound Complexation and Aggregation
The biophysical properties of this compound, particularly its tendency to form complexes and aggregates, are influenced by its acetylated structure. The increased hydrophobicity due to the eight acetate groups promotes self-association in aqueous environments to minimize unfavorable interactions with water. scbt.com This can lead to the formation of aggregates or complexes.
While specific studies on the aggregation of this compound are not extensively detailed in the provided search results, the general principles of carbohydrate and polysaccharide interactions suggest that van der Waals forces and hydrophobic interactions would be the primary drivers of such phenomena. The structural integrity and defined conformation of this compound contribute to its role in these complexation and aggregation events. scbt.com
The interaction of this compound with other molecules, such as proteins or metal ions, would also be governed by its chemical nature. The acetyl groups, while reducing the number of available hydroxyl groups for hydrogen bonding, introduce carbonyl oxygens that can act as hydrogen bond acceptors. These interactions are crucial in the formation of larger molecular assemblies.
Examination of Interactions with Biological Membranes and Permeability Modulation
The interaction of this compound with biological membranes is a critical aspect of its potential biological activity. The hydrophobic nature imparted by the acetate groups suggests a favorable interaction with the lipid bilayer of cell membranes. scbt.com This interaction can lead to an influence on membrane permeability and stability. scbt.com
General studies on the interaction of hydrophobic molecules with biological membranes indicate that these compounds can partition into the membrane, leading to changes in membrane fluidity and integrity. nih.gov The accumulation of such molecules within the lipid bilayer can cause swelling and an increased passive flux of ions and other small molecules across the membrane. nih.gov This suggests that this compound could potentially modulate membrane permeability.
Chitobiose Octaacetate As a Strategic Building Block in Complex Glycan Synthesis
Role in the Generation of Chitinoid Precursors, including Chitobiose Oxazoline (B21484)
Chitobiose octaacetate is a well-established precursor for the synthesis of various chitinoid structures, most notably chitobiose oxazoline. medchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.commedchemexpress.eu The oxazoline derivative is a highly reactive glycosyl donor, crucial for the formation of β-glycosidic linkages, which are characteristic of chitin (B13524) and its derivatives. The synthesis typically involves the treatment of this compound with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to promote the formation of the bicyclic oxazoline ring system.
The conversion of this compound to chitobiose oxazoline is a key step that unlocks the potential for chain extension and the creation of longer chitin oligomers. This reactivity is harnessed in various chemoenzymatic and chemical strategies for the synthesis of complex carbohydrates.
Synthetic Pathways to Asparagine-linked Glycoprotein Core Oligosaccharides
A significant application of this compound lies in the synthesis of the core structures of asparagine-linked (N-linked) glycoproteins. oup.comsigmaaldrich.com These complex glycans, attached to the asparagine residues of proteins, play critical roles in protein folding, stability, and cell-cell recognition. The common core pentasaccharide of all N-linked glycans is Man3GlcNAc2. sigmaaldrich.com
Starting from this compound, synthetic chemists can elaborate the structure to introduce the characteristic mannose residues. For instance, a protected trisaccharide intermediate related to the core structure of N-linked glycoproteins was efficiently prepared from this compound. oup.com This involved a series of protection and deprotection steps, followed by glycosylation reactions to attach the mannose units. The resulting oligosaccharide can then be further modified or conjugated to peptides. oup.com
Utilization in the Construction of Functionalized Oligosaccharide Scaffolds
The inherent structure of this compound makes it an excellent scaffold for the construction of functionalized oligosaccharides. researchgate.netnih.gov By selectively modifying the acetate (B1210297) groups or introducing functional groups at specific positions, researchers can create tailored carbohydrate structures with desired properties. These functionalized scaffolds can serve as probes to study carbohydrate-protein interactions, as components of drug delivery systems, or as building blocks for more complex glycoconjugates. medchemexpress.com
For example, this compound can be converted into derivatives bearing linker arms, which can then be used to attach the oligosaccharide to other molecules, such as proteins, lipids, or solid supports. researchgate.net This versatility allows for the creation of a wide range of glycoconjugates with diverse applications in glycobiology and medicinal chemistry.
Application in the Synthesis of Glycopeptide-α-Thioester Fragments
In the realm of chemical protein synthesis, the assembly of large glycoproteins often relies on fragment condensation strategies, such as native chemical ligation (NCL). This powerful technique requires a peptide or glycopeptide fragment with a C-terminal α-thioester. This compound can be utilized in the synthesis of glycopeptide building blocks that are subsequently converted into these essential thioester fragments. nih.govnih.gov
The synthesis involves the preparation of a glycosylated amino acid, where the chitobiose moiety is attached to an asparagine residue. This glycosylated amino acid is then incorporated into a peptide chain using solid-phase peptide synthesis. The C-terminal carboxyl group of the resulting glycopeptide can then be converted into a thioester, rendering it ready for NCL. nih.gov This approach has been instrumental in the total chemical synthesis of complex glycoproteins. nih.gov
Enzymatic Recognition and Biological Modulation by Chitobiose Octaacetate
Evaluation of Chitobiose Octaacetate as a Substrate for Glycosyl Hydrolases
Glycosyl hydrolases are a broad category of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The evaluation of this compound as a potential substrate for these enzymes, particularly chitinases and chitosanases, provides valuable insights into their functional characteristics.
Chitinase (B1577495) and Chitosanase Activity Profiling with this compound
Chitinases are enzymes that degrade chitin (B13524), a polymer of N-acetylglucosamine (GlcNAc), while chitosanases act on chitosan (B1678972), the deacetylated form of chitin. nih.gov The fully acetylated nature of this compound makes it a specific substrate for probing the activity of chitinases, which often require acetyl groups for substrate recognition and binding. cazypedia.org
Research has shown that various chitinases can hydrolyze chitooligosaccharides. nih.govnih.gov For instance, some chitinases exhibit endo-type activity, cleaving internal glycosidic bonds. nih.gov The presence of acetate (B1210297) groups on this compound can influence the binding affinity and catalytic efficiency of these enzymes. For example, some chitinases from the GH18 family have been characterized for their activity on crystalline chitin and their ability to produce N,N'-diacetylchitobiose. nih.gov
Conversely, chitosanases, which preferentially cleave the glycosidic linkages in chitosan, are generally less active on fully acetylated substrates like this compound. nih.govnih.gov Their active sites are adapted to accommodate the free amino groups of the glucosamine (B1671600) units in chitosan. mdpi.com Therefore, using this compound in activity assays can help differentiate between true chitinases and chitosanases based on their substrate preference.
A study on a bifunctional chitinase/lysozyme (B549824) from Streptomyces sampsonii (SsChi28) demonstrated its specificity towards substrates like ethylene (B1197577) glycol chitin and colloidal chitin, yielding mainly N-acetyl chitobiose. nih.gov This highlights the potential of using specific substrates to characterize the product profile of such enzymes.
Analysis of Hydrolytic Product Distribution
The analysis of the products formed from the enzymatic hydrolysis of this compound provides detailed information about the mode of action of the enzyme being studied. High-performance liquid chromatography (HPLC) is a common technique used to separate and quantify the resulting oligosaccharides. jfda-online.comresearchgate.net
When an endo-chitinase acts on this compound, the primary products would be acetylated monosaccharides and smaller acetylated oligosaccharides. The distribution of these products can reveal whether the enzyme cleaves the substrate randomly or at specific sites. For instance, the production of primarily N,N'-diacetylchitobiose from larger chitin polymers by certain chitinases indicates an endo-acting mechanism. researchgate.net
In contrast, an exo-chitinase would cleave successive disaccharide units from the non-reducing end of a chitin chain. When presented with this compound, an exo-chitinase would be expected to hydrolyze it into two molecules of acetylated monosaccharide. The identification of N-acetylglucosamine as a product would confirm this mode of action. d-nb.info
Some specialized chitinases, like di-N-acetylchitobiase, specifically hydrolyze the reducing-end GlcNAc from chitooligosaccharides. nih.gov This enzyme was found to hydrolyze chitobiose at a slower rate compared to larger substrates. nih.gov
The following table summarizes the expected hydrolytic products for different types of enzyme activities on this compound:
Table 1: Expected Hydrolytic Products of this compound| Enzyme Type | Primary Hydrolytic Products |
|---|---|
| Endo-chitinase | Acetylated monosaccharides and smaller acetylated oligosaccharides |
| Exo-chitinase | Two molecules of acetylated monosaccharide |
| Di-N-acetylchitobiase | N-acetylglucosamine and a modified monosaccharide |
Investigating Glycosyltransferase Substrate Specificity (e.g., Chitin Synthase and UDP-Chitobiose Analogs)
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar, such as a nucleotide sugar, to an acceptor molecule. Chitin synthases (CSs) are a key class of glycosyltransferases responsible for the biosynthesis of chitin by transferring GlcNAc from UDP-GlcNAc to a growing chitin chain. usda.govnih.gov
The investigation into whether UDP-chitobiose could serve as a substrate for chitin synthase has been a subject of interest. The hypothesis was that the enzyme might use a disaccharide donor to account for the alternating orientation of sugar residues in the chitin polymer. researchgate.netnih.gov However, studies using radiolabeled UDP-chitobiose with yeast chitin synthase preparations showed no significant incorporation into chitin, suggesting that UDP-chitobiose is not a viable substrate for this enzyme. researchgate.netnih.gov
Instead, research indicates that chitin synthases can be primed by free N-acetylglucosamine (GlcNAc) and its analogs. usda.govnih.gov Studies with yeast chitin synthase 2 (Chs2) have shown that 2-amido analogues of GlcNAc can act as acceptors for a single GlcNAc residue from UDP-GlcNAc, forming modified disaccharides. usda.gov This suggests that the enzyme's active site has a degree of tolerance for modifications at the C-2 position of the acceptor sugar.
While this compound itself is not a direct substrate for chitin synthase, its deacetylated form, chitobiose, has been shown to stimulate chitin synthesis. usda.gov This priming effect highlights the importance of the disaccharide structure in interacting with the enzyme, even if it is not the direct donor. The synthesis of this compound is a step in the preparation of chitobiose and its analogs for such studies. researchgate.net
Structural and Mechanistic Studies of Enzyme-Ligand Interactions
Understanding the three-dimensional structure of enzyme-ligand complexes is crucial for elucidating the molecular basis of substrate recognition and catalysis. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable in these investigations.
Detailed Analysis of Lysozyme Binding to this compound
Lysozyme is an enzyme known for its ability to hydrolyze the β-(1→4)-glycosidic bonds in the peptidoglycan of bacterial cell walls and in chitin. duke.edunih.gov The binding of chitooligosaccharides, including derivatives like chitobiose, to lysozyme has been extensively studied to understand its substrate binding and catalytic mechanism. caltech.edu
Crystallographic studies have revealed that lysozyme has a cleft with multiple subsites (A-F) that accommodate the sugar residues of its substrate. caltech.edu While direct binding studies with this compound are less common, studies with chitobiose and other chitooligosaccharides provide significant insights. It has been established that the reducing end of chitobiose binds in subsite C of lysozyme. caltech.edu The fully acetylated nature of this compound would likely influence its interaction with the amino acid residues in the binding cleft, potentially altering binding affinity and orientation compared to the non-acetylated form.
Fluorescence spectroscopy has also been used to study the binding of chitobiose derivatives to lysozyme, revealing conformational changes in the protein upon ligand binding. duke.edu Such studies help to characterize the thermodynamics and kinetics of the interaction.
Application of Nuclear Magnetic Resonance (NMR) to Elucidate Binding Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying enzyme-ligand interactions in solution, providing detailed information about the conformation of the ligand and the specific residues involved in binding. caltech.edumdpi.com
NMR studies have been instrumental in mapping the binding of chitooligosaccharides to lysozyme. caltech.edu By observing the chemical shift changes of the protons and carbons of both the ligand and the enzyme upon complex formation, researchers can determine the precise binding orientation and identify key intermolecular contacts. For instance, NMR has confirmed that the reducing sugar ring of chitobiose binds in subsite C of lysozyme. caltech.edu
Furthermore, NMR can be used to study the dynamics of the binding process. caltech.edu While specific NMR studies on this compound binding are not extensively reported, the principles derived from studies with chitobiose and other derivatives are directly applicable. The eight acetate groups of this compound would provide additional NMR-active nuclei, potentially offering more detailed probes of the binding environment. 1D and 2D NMR techniques can be used to analyze the conformation of chitobiose in solution. researchgate.net
The following table summarizes the key findings from structural and mechanistic studies of lysozyme-chitooligosaccharide interactions:
Table 2: Summary of Lysozyme-Chitooligosaccharide Interaction Studies| Technique | Key Findings | References |
|---|---|---|
| X-ray Crystallography | Identification of multiple binding subsites (A-F) in the lysozyme cleft. The reducing end of chitobiose binds in subsite C. | caltech.edu |
| Fluorescence Spectroscopy | Reveals conformational changes in lysozyme upon binding of chitobiose derivatives. | duke.edu |
| NMR Spectroscopy | Confirms the binding orientation of chitooligosaccharides in solution and identifies specific enzyme-ligand contacts. | caltech.edumdpi.com |
Rational Design and Biological Assessment of this compound-Derived Enzyme Inhibitors
This compound serves as a valuable starting material for the rational design and synthesis of targeted enzyme inhibitors. Its disaccharide core mimics the glycan structures recognized by various enzymes, making it an ideal scaffold for the development of potent and selective modulators of their activity. This section explores the application of this compound in the creation of inhibitors for two distinct classes of enzymes: Peptide N-Glycanase (PNGase) and moenomycin-type transglycosylases.
Inhibition Kinetics and Efficacy against Peptide N-Glycanase (PNGase)
Peptide N-glycanase (PNGase) is a crucial enzyme involved in the cellular quality control of glycoproteins, specifically in the deglycosylation of misfolded N-linked glycoproteins. nih.govnih.gov The active site of PNGase shares similarities with that of cysteine proteases, a characteristic that has been exploited in the design of inhibitors. nih.gov
The rational design of PNGase inhibitors derived from this compound involves modifying the chitobiose scaffold with electrophilic "warheads" that can form a covalent bond with the catalytic cysteine residue in the PNGase active site. This approach has led to the development of a library of chitobiose-based compounds equipped with various electrophilic traps commonly used for cysteine protease inhibition. nih.gov
One notable example is the development of a chloroacetamidyl chitobiose derivative, [(GlcNAc)₂-ClAc]. nih.gov This compound was found to be reactive towards PNGase. To enhance its cellular permeability, it was conjugated to a hydrophobic fluorophore, BODIPY, creating BODIPY-(GlcNAc)₂-ClAc. nih.gov This fluorescently labeled inhibitor demonstrated specific binding to cytoplasmic PNGase from budding yeast (Png1) and exhibited significantly stronger inhibitory activity compared to the known, more general inhibitor Z-VAD-fmk. nih.gov Importantly, unlike Z-VAD-fmk, which also inhibits caspases, the chloroacetamidyl chitobiose derivative was not reactive towards caspases, highlighting its potential as a more specific in vivo inhibitor of PNGase. nih.gov
The efficacy of these inhibitors is profoundly influenced by the nature of the electrophilic trap. Research has shown that a chloromethyl ketone derivative is a particularly potent C-glycoside-based PNGase inhibitor. nih.gov The inhibitory activities of these rationally designed compounds underscore the potential of using this compound as a foundational structure for creating highly specific and effective PNGase inhibitors.
Table 1: Chitobiose-Derived PNGase Inhibitors and their Characteristics
| Compound | Electrophilic Group | Key Feature | Target Enzyme | Reference |
| [(GlcNAc)₂-ClAc] | Chloroacetamidyl | Simplified reactive derivative | PNGase | nih.gov |
| BODIPY-(GlcNAc)₂-ClAc | Chloroacetamidyl | Fluorescently labeled, cell-permeable | Cytoplasmic PNGase (Png1) | nih.gov |
| Chitobiose-based chloromethyl ketone | Chloromethyl ketone | Potent C-glycoside-based inhibitor | PNGase | nih.gov |
Development of Moenomycin-Type Transglycosylase Inhibitors
Moenomycin A is a potent natural antibiotic that inhibits bacterial peptidoglycan glycosyltransferases (PGTs), enzymes essential for the synthesis of the bacterial cell wall. nih.govnih.gov The complex structure of moenomycin A has inspired the design and synthesis of simpler analogues that retain its inhibitory activity. This compound has proven to be a key starting material in these synthetic endeavors. d-nb.inforesearchgate.net
The rational design of moenomycin-type inhibitors often involves creating mimics of the natural substrate, the peptidoglycan monomer, or fragments of the moenomycin molecule itself. canada.ca In one approach, chitobiose analogues were designed to mimic the peptidoglycan monomer. canada.ca
A significant achievement in this area was the synthesis of a moenomycin trisaccharide analogue starting from this compound, a D-galacturonic acid derivative, and a D-glyceric acid-derived building block. researchgate.net This synthetic analogue was found to be as active a transglycosylase inhibitor as moenomycin A itself, demonstrating the viability of using a chitobiose scaffold to construct potent PGT inhibitors. researchgate.net
Further research has focused on creating phosphonate (B1237965) analogues of moenomycin A, with this compound serving as a crucial precursor in the synthetic pathway. d-nb.infografiati.com These studies aim to understand the structural features necessary for potent transglycosylase inhibition. For instance, C-phosphonate disaccharides have been designed to mimic features of both moenomycin A and Lipid II, the natural substrate of PGTs. nih.govpsu.edu While some of these simpler, remotely related compounds showed modest inhibitory activity, they provide valuable insights into the structure-activity relationships of PGT inhibitors. nih.govpsu.edu
The use of this compound allows for a convergent and flexible approach to the synthesis of these complex molecules, enabling the exploration of various structural modifications to optimize inhibitory potency. d-nb.infocanada.ca
Table 2: Examples of Moenomycin-Type Inhibitors Derived from Chitobiose
| Inhibitor Type | Design Strategy | Starting Material Component | Resulting Activity | Reference |
| Trisaccharide Analogue | Mimic of moenomycin structure | This compound | As active as moenomycin A | researchgate.net |
| Chitobiose Analogues | Mimic of peptidoglycan monomer | Chitobiose | Designed to mimic PGM | canada.ca |
| C-Phosphonate Disaccharides | Mimic of moenomycin A and Lipid II features | Chitobiose | Modest PGT inhibition | nih.govpsu.edu |
| Phosphonate Analogues | Structural analogues of moenomycin A | This compound | Synthetic precursors | d-nb.infografiati.com |
Advanced Analytical and Characterization Methodologies for Chitobiose Octaacetate
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural determination of chitobiose octaacetate, providing insights into its atomic connectivity and functional group composition. jchps.comuoa.gr
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. bruker.com It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon-¹³ (¹³C). researchgate.netnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals for the anomeric protons, the protons on the pyranose rings, and the methyl protons of the acetate (B1210297) groups. The chemical shifts and coupling constants of these signals are critical for confirming the β-(1→4) glycosidic linkage and the stereochemistry of the monosaccharide units.
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the intricate structure of this compound. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Anomeric Protons | 4.5 - 5.5 | 95 - 105 |
| Ring Protons | 3.5 - 5.2 | 50 - 80 |
| Acetate Methyl Protons | 1.9 - 2.2 | 20 - 23 |
| Acetate Carbonyl Carbons | 169 - 172 |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. tanta.edu.egresearchgate.net The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. libretexts.org
Key IR absorption bands for this compound include:
C=O Stretching: Strong absorption bands in the region of 1740-1750 cm⁻¹ are characteristic of the carbonyl groups in the acetate esters. libretexts.org
C-O Stretching: Absorptions in the 1200-1250 cm⁻¹ range correspond to the stretching vibrations of the C-O bonds of the esters and the glycosidic linkage. libretexts.org
C-H Stretching: Bands around 2850-3000 cm⁻¹ are due to the stretching of C-H bonds in the methyl and methine groups. libretexts.org
N-H Stretching and Bending (Amide): Although fully acetylated, the presence of the N-acetyl groups is confirmed by a characteristic amide I band (C=O stretch) around 1650-1670 cm⁻¹ and an amide II band (N-H bend and C-N stretch) around 1540-1560 cm⁻¹.
The presence and position of these bands provide a molecular fingerprint, confirming the successful acetylation of chitobiose. whiterose.ac.uk
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. msu.edu
Molecular Ion Peak: Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum of this compound will show a prominent peak corresponding to its molecular ion [M+H]⁺ or [M+Na]⁺, confirming its molecular formula of C₂₈H₄₀N₂O₁₇ and molecular weight of approximately 676.6 g/mol . caymanchem.comdextrauk.combiosynth.com
Fragmentation Analysis: Under harsher ionization conditions, such as Electron Impact (EI), or through tandem mass spectrometry (MS/MS) experiments, the molecule undergoes predictable fragmentation. psu.edu The analysis of these fragment ions provides valuable structural information. scienceready.com.au Common fragmentation pathways for glycosylated compounds include the cleavage of the glycosidic bond, leading to oxonium ions characteristic of the individual monosaccharide units, and the loss of acetate groups. nih.gov These fragmentation patterns help to confirm the sequence and linkage of the sugar units.
Advanced Chromatographic and Electrophoretic Separations for Purity and Degradation Product Analysis
Ensuring the purity of this compound is critical for its use in further chemical synthesis. valentiaanalytical.comrotachrom.com Advanced separation techniques are employed to separate the target compound from any starting materials, by-products, or degradation products. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of this compound. valentiaanalytical.com Reversed-phase HPLC, using a C18 column and a mobile phase gradient of water and acetonitrile, can effectively separate this compound from less polar and more polar impurities. nih.gov The purity is determined by integrating the peak area of the main compound relative to the total peak area.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC, making it an excellent tool for detecting trace impurities and degradation products. nih.gov
Capillary Electrophoresis (CE): Capillary electrophoresis provides an alternative and often orthogonal separation mechanism to HPLC. Its high efficiency makes it suitable for resolving closely related impurities that may not be separated by HPLC.
Analysis of Degradation Products: The enzymatic or chemical degradation of chitin (B13524) can lead to a mixture of oligosaccharides. nih.gov Chromatographic methods, particularly HPLC coupled with mass spectrometry (LC-MS), are essential for analyzing the product profile of these reactions and for purifying the desired chitobiose before its acetylation. nih.govnih.gov Similarly, these techniques are used to monitor any degradation of this compound during storage or subsequent reactions.
Mechanistic Investigations through Isotopic Labeling and Reaction Monitoring
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing deep insights into reaction mechanisms. wikipedia.orgbeilstein-journals.org
Stable Isotope Labeling: In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-¹³ (¹³C), or nitrogen-¹⁵ (¹⁵N) can be incorporated into the molecule. wikipedia.org For example, using ¹³C-labeled acetylating agents would allow for the monitoring of the acetylation reaction and the study of the relative reactivity of the different hydroxyl groups.
Reaction Monitoring by NMR and MS: The progress of reactions involving this compound, such as glycosylation reactions to form larger oligosaccharides, can be monitored in real-time using NMR spectroscopy or mass spectrometry. bruker.comresearchgate.net This allows for the identification of reaction intermediates and by-products, which is crucial for understanding the reaction mechanism and optimizing reaction conditions. colab.wsresearchgate.net For instance, the formation of an oxazoline (B21484) intermediate in glycosylation reactions can be detected using these techniques. colab.ws
By combining isotopic labeling with advanced spectroscopic and chromatographic methods, a comprehensive understanding of the chemical behavior and reactivity of this compound can be achieved. nih.govnih.gov
Prospective Research Directions and Translational Opportunities for Chitobiose Octaacetate
Innovations in Green Chemistry Approaches for Synthesis
The traditional chemical synthesis of chitobiose octaacetate often involves harsh reagents and multiple protection and deprotection steps. In a move towards more sustainable and environmentally friendly processes, researchers are exploring green chemistry approaches. A key innovation lies in the enzymatic synthesis of the chitobiose backbone, which can then be peracetylated.
Enzymatic hydrolysis of chitin (B13524), a readily available biopolymer, using specific chitinases offers a green route to produce N-acetyl-chitobiose, the precursor to this compound. mdpi.com For instance, the chitinase (B1577495) Chit42 from Trichoderma harzianum has been effectively used to depolymerize colloidal chitin, yielding primarily N-acetyl-chitobiose along with smaller amounts of the monomer and trimer. mdpi.comcsic.es This enzymatic approach operates under mild conditions and avoids the use of strong acids typically employed in chemical hydrolysis.
| Enzyme Source | Substrate | Key Products | Reference |
| Trichoderma harzianum (Chit42) | Colloidal Chitin | N-acetyl-chitobiose, N-acetyl-glucosamine, N-acetyl-chitotriose | mdpi.comcsic.es |
| Vibrio campbellii (Chitinase A) | Chitin | N,N'-diacetyl-β-D-chitobiose | researchgate.net |
| Vibrio parahaemolyticus | Chitin | (GlcNAc)₂ | researchgate.net |
Expanding the Scope of Biomolecular Interaction Studies
This compound and its deacetylated precursor, N,N'-diacetylchitobiose, are valuable tools for investigating the binding specificities of various carbohydrate-binding proteins, particularly lectins. The defined structure of these molecules allows for precise probing of the molecular interactions that govern glycan recognition.
Studies on Datura stramonium (jimson weed) lectin have demonstrated the importance of the chitobiose structure for binding. N,N'-diacetylchitobiose was found to be a significantly more potent inhibitor of lectin-mediated precipitation than the monosaccharide N-acetyl-D-glucosamine. umich.edu This highlights the role of the extended disaccharide structure in enhancing binding affinity. Further investigations using derivatives of chitobiose have revealed the critical contribution of the N-acetyl groups to the binding interaction. umich.edu
The inhibitory potential of chitobiose and its derivatives against various lectins can be quantified, providing valuable data for understanding the structural basis of carbohydrate recognition. This information is crucial for designing specific inhibitors of lectin-pathogen interactions or for developing diagnostic tools.
| Lectin | Inhibitor | Relative Inhibitory Potency | Reference |
| Datura stramonium Lectin | N-Acetyl-D-glucosamine | 1 | umich.edu |
| Datura stramonium Lectin | N,N'-Diacetylchitobiose | 90 | umich.edu |
| Datura stramonium Lectin | N,N',N''-Triacetylchitotriose | >540 | umich.edu |
| Coccinia indica Agglutinin | 4-Methylumbelliferyl-chitobioside | - | nih.gov |
| Coccinia indica Agglutinin | 4-Methylumbelliferyl-chitotrioside | - | nih.gov |
Contributions to Glycoengineering and Synthetic Glycobiology
This compound serves as a fundamental building block in the field of glycoengineering and synthetic glycobiology, particularly for the construction of complex N-glycans. nih.govpnas.org The chitobiose unit forms the core of all N-glycans, and having access to a stable, peracetylated form facilitates its chemical manipulation and incorporation into larger glycan structures.
One of the key applications of this compound is in the chemoenzymatic synthesis of N-glycans. It can be chemically converted into derivatives such as chitobiose phosphate, which can then serve as a substrate for glycosyltransferases in enzymatic elongation steps. nih.govpnas.org This combined chemical and enzymatic approach allows for the controlled and efficient synthesis of homogeneous, complex N-glycans that are difficult to isolate from natural sources. frontiersin.orgfrontiersin.org
A notable advancement in this area is the "Stop and Go" strategy for chemoenzymatic synthesis of multi-antennary N-glycans. This method utilizes chitobiose-derived precursors that can be enzymatically extended in a controlled, stepwise manner to create complex and asymmetric N-glycan structures. nih.gov Such strategies are invaluable for producing well-defined glycans for functional studies and for the development of glycoprotein-based therapeutics with optimized glycosylation patterns. The ability to synthesize specific N-glycan structures is essential for understanding their roles in protein folding, stability, and cell-cell recognition. rsc.org
Development of Advanced Probes and Tools for Glycomics Research
The development of sophisticated molecular probes and tools is essential for advancing glycomics research, and this compound is a valuable starting material for creating such reagents. researchgate.net Its chemical structure allows for targeted modifications to introduce reporter groups, such as fluorescent tags or biotin, enabling the detection and visualization of glycan interactions in biological systems.
This compound is a key precursor for the synthesis of chitobiose oxazoline (B21484). medchemexpress.com This reactive intermediate is widely used in enzymatic and chemical glycosylation reactions to form β-N-acetylglucosaminidic linkages, which are central to many biologically important glycans. The availability of chitobiose oxazoline facilitates the synthesis of various glycan-based tools, including substrates for glycosidases and glycosyltransferases, which are crucial for enzyme characterization and inhibitor screening.
While the direct synthesis of fluorescently labeled probes from this compound is an area of ongoing research, established methods for labeling other carbohydrates can be applied. For instance, the introduction of a fluorescent group, such as a naphthalimide moiety, can be envisioned through chemical modifications of the this compound backbone. nih.govnih.gov Such probes would be invaluable for studying the dynamics of glycan processing and for high-throughput screening of carbohydrate-binding proteins. The development of these advanced tools from a readily accessible precursor like this compound will undoubtedly accelerate our understanding of the complex world of glycobiology. ethernet.edu.et
Q & A
Q. What are the established methods for synthesizing Chitobiose octaacetate from chitin, and how are they optimized for purity?
this compound is synthesized via acetolysis of chitin, a process involving acetic anhydride and sulfuric acid as catalysts. Key steps include controlled temperature (typically 40–60°C) to prevent over-acetylation and iterative recrystallization from solvents like ethanol or methanol to achieve >95% purity. Characterization via and NMR confirms the substitution pattern of the eight acetate groups, while HPLC monitors byproducts such as partially acetylated intermediates .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
this compound exhibits limited solubility in polar solvents like water but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at 20 mg/mL. For aqueous compatibility, a 1:1 DMSO:PBS (pH 7.2) mixture achieves 0.5 mg/mL. Ultrasonication at 37°C enhances dissolution kinetics, critical for homogeneity in assays .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Structural validation requires:
- NMR Spectroscopy : NMR identifies acetyl proton signals at δ 1.9–2.1 ppm, while NMR confirms glucosamine backbone carbons (δ 90–110 ppm) and acetate carbonyls (δ 168–172 ppm) .
- FT-IR : Peaks at 1740 cm (C=O stretching) and 1220–1250 cm (C-O ester) confirm acetylation .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 676.6 [M+H] .
Q. What are the primary biomedical applications of this compound in current research?
It serves as a precursor for synthesizing chitobiose oxazoline, a substrate for chitinase enzymes, and in glycan microarray studies to probe carbohydrate-protein interactions. Its acetylated form enhances stability in enzymatic assays targeting fungal cell wall degradation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in solubility data for this compound across studies?
Discrepancies often arise from solvent lot variability, hydration states, or residual impurities. To standardize:
- Pre-treatment : Dry the compound under vacuum (40°C, 24 hrs) to remove moisture.
- Solvent Screening : Use binary solvent systems (e.g., DMSO:ethanol gradients) to identify optimal ratios.
- QC Metrics : Report solvent purity (e.g., ≥99.9% DMSO) and use dynamic light scattering (DLS) to assess aggregation .
Q. What strategies mitigate degradation of this compound during long-term storage?
Degradation via hydrolysis is minimized by:
Q. What experimental designs are recommended for studying this compound’s role in drug delivery systems?
- Encapsulation Efficiency : Use nanoprecipitation with PLGA polymers and quantify loading via UV-Vis (λ = 210 nm).
- Release Kinetics : Simulate physiological conditions (PBS, pH 7.4, 37°C) with LC-MS/MS to track release profiles.
- Cytocompatibility : Validate with MTT assays on HEK-293 or RAW 264.7 cells, noting that acetyl groups may reduce cytotoxicity compared to free glucosamine .
Q. How can researchers address the lack of toxicity data for this compound in mammalian models?
- Acute Toxicity : Conduct OECD 423 trials in rodents (dose range: 50–2000 mg/kg) with histopathology on liver and kidney.
- Metabolic Fate : Use -labeled acetate groups to trace metabolites in urine/feces.
- Inference from Analogs : Sucrose octaacetate (structurally similar) shows low oral toxicity in rats (LD > 5000 mg/kg), suggesting cautious extrapolation .
Q. What computational tools predict the interaction of this compound with chitinolytic enzymes?
- Docking Simulations : Use AutoDock Vina with chitinase crystal structures (PDB: 1CTN) to map binding affinities.
- MD Simulations : GROMACS analyzes stability of enzyme-substrate complexes in explicit solvent (100 ns trajectories).
- QM/MM : Gaussian 16 calculates transition states for acetyl group cleavage .
Q. How do researchers validate the absence of endotoxins or impurities in this compound batches?
- LAL Assay : Quantify endotoxins (<0.05 EU/mg) using Limulus amebocyte lysate.
- ICP-MS : Screen for heavy metals (e.g., As, Pb) below ICH Q3D limits.
- NMR Purity : Integrate residual solvent peaks (e.g., DMF) against the compound’s acetyl signals .
Data Contradiction Analysis
Q. How should conflicting reports on this compound’s stability in aqueous buffers be resolved?
Variability stems from pH-dependent hydrolysis. At pH < 5, acetate groups hydrolyze rapidly (t < 24 hrs). At pH 7.4, stability increases (t > 7 days). Buffer composition (e.g., Tris vs. PBS) also affects degradation rates. Researchers should standardize buffer conditions and use real-time stability-indicating assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
